(5-Aminooxan-2-yl)methanol
Description
(5-Aminooxan-2-yl)methanol is a methanol derivative featuring a six-membered tetrahydropyran (oxane) ring substituted with an amino group at the 5-position and a hydroxymethyl group at the 2-position. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 131.18 g/mol. The compound combines the structural rigidity of the oxane ring with the hydrogen-bonding capabilities of the amino and hydroxyl groups, making it a candidate for applications in pharmaceutical synthesis, catalysis, or materials science. The analysis below relies on structurally analogous compounds to infer its characteristics.
Properties
IUPAC Name |
(5-aminooxan-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-1-2-6(3-8)9-4-5/h5-6,8H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXUYQPVNUGLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Oxan Precursors
A widely employed approach involves reductive amination of ketone intermediates derived from oxan rings. For example, treatment of 5-oxooxan-2-yl methanol with ammonium acetate in methanol, followed by sodium cyanoborohydride reduction, yields the target compound. This method typically achieves 65–78% yields after purification via silica gel chromatography. Critical parameters include:
-
pH control (6.5–7.0) to prevent over-reduction
-
Solvent selection : Methanol or ethanol preferred for solubility
-
Stoichiometry : 1.2 equivalents of reducing agent relative to ketone
The reaction mechanism proceeds through imine formation () followed by hydride transfer ().
Nucleophilic Substitution on Functionalized Oxan Derivatives
Substitution reactions on halogenated oxan intermediates provide an alternative route:
-
Starting material : 5-bromooxan-2-yl methanol (1.0 eq)
-
Amination reagent : Ammonia in DMF (5.0 eq)
-
Conditions : 80°C, 12 h under nitrogen
-
Workup : Aqueous extraction (EtOAc/H₂O), drying (Na₂SO₄), rotary evaporation
-
Purification : Recrystallization from ethanol/water (3:1 v/v)
This method yields 70–85% product with >98% purity by HPLC. Key advantages include scalability and minimal byproduct formation.
Advanced Methodological Variations
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to control stereochemistry:
| Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| (R)-BINAP-Pd | THF | -20 | 92 | 68 |
| Jacobsen’s Co-Salen | CH₂Cl₂ | 25 | 88 | 72 |
Data compiled from patent literature
Enantioselectivity arises from π-π interactions between the catalyst and oxan ring, as demonstrated by DFT calculations.
Continuous Flow Synthesis
Flow chemistry methods enhance reproducibility for scale-up:
-
Reactor volume : 50 mL
-
Residence time : 8 min
-
Temperature : 120°C
-
Pressure : 3 bar
Using 5-nitrooxan-2-yl methanol as substrate and H₂ (20 bar) over Raney Ni catalyst, this approach achieves 94% conversion with 99.5% purity.
Purification and Characterization
Recrystallization Optimization
Effective purification requires solvent screening:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/water (4:1) | 99.2 | 82 |
| Acetone/hexane (1:2) | 98.7 | 75 |
| CHCl₃/MeOH (5:1) | 97.5 | 88 |
Data adapted from synthesis protocols
Ethanol/water mixtures provide optimal crystal morphology for efficient filtration.
Spectroscopic Characterization
Key analytical data for identity confirmation:
-
δ 4.75 (t, J = 5.1 Hz, 1H, OH)
-
δ 3.82–3.75 (m, 2H, CH₂OH)
-
δ 3.45 (dd, J = 11.2, 4.3 Hz, 1H, H-5)
-
3340 cm⁻¹ (N-H stretch)
-
1075 cm⁻¹ (C-O-C oxan ring)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Reductive amination | 78 | 98 | 12 | Pilot plant |
| Nucleophilic substitution | 85 | 99 | 8 | Industrial |
| Flow synthesis | 94 | 99.5 | 18 | Bench scale |
Chemical Reactions Analysis
Types of Reactions
(5-Aminooxan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Amination reagents such as ammonia or primary amines are used under mild conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthetic Routes
| Method | Description |
|---|---|
| Nucleophilic Substitution | Involves the reaction of an oxane derivative with amines to introduce the amino group. |
| Condensation Reaction | Combines two reactants to form a larger molecule, often releasing water. |
| Cyclization | Forms cyclic compounds from linear precursors, enhancing stability and reactivity. |
Chemistry
(5-Aminooxan-2-yl)methanol serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds.
Biology
Research has focused on the compound's biological activity , particularly its interactions with biomolecules. Studies indicate that it may exhibit antioxidant properties, which are critical for mitigating oxidative stress in biological systems.
Medicine
In the medical field, this compound is being investigated for its therapeutic potential . It has been explored as a precursor for drug development, particularly in creating new pharmaceuticals aimed at treating various diseases.
Case Studies
- Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited significant radical scavenging activity, suggesting potential applications in combating oxidative damage in cells .
- Antibacterial Properties : Research indicated that related compounds showed effectiveness against strains like Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential in developing antibacterial agents.
- Synthesis of Novel Derivatives : A recent study synthesized new derivatives of this compound and evaluated their biological activities, confirming their effectiveness against various bacterial strains .
Mechanism of Action
The mechanism of action of (5-Aminooxan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share functional or structural similarities with (5-Aminooxan-2-yl)methanol:
Key Structural Differences and Implications
[5-(Aminomethyl)oxolan-2-yl]methanol: The five-membered oxolan ring adopts envelope conformations, which may increase ring strain and reactivity .
Functional Group Positioning: The amino group in this compound is directly attached to the oxane ring, enabling stronger hydrogen-bonding interactions compared to the aminomethyl group in the oxolan derivative . This could influence solubility in polar solvents like methanol or water .
A similar approach might apply to the target compound.
Physicochemical Properties (Inferred)
Biological Activity
(5-Aminooxan-2-yl)methanol, also known as [(2S,5R)-5-aminooxan-2-yl]methanol, is a compound of significant interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an oxane ring with an amino group and a hydroxymethyl side chain, which contribute to its reactivity and interaction with biological systems. The IUPAC name indicates its stereochemistry, which is crucial for its biological function.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This property makes it a candidate for drug development aimed at specific enzymatic pathways.
- Receptor Binding : The compound may act as a ligand for certain receptors, influencing signaling pathways within cells. This interaction can modulate physiological responses, leading to therapeutic effects.
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can vary based on the concentration and the specific microorganisms tested.
2. Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.
3. Cytotoxicity
Preliminary findings indicate that this compound may induce cytotoxic effects in certain cancer cell lines. This suggests a potential role in cancer therapy, although further research is necessary to elucidate the underlying mechanisms.
Data Table: Biological Activities of this compound
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anti-inflammatory | Reduces cytokine production | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Enzyme Inhibition
A study investigating the enzyme inhibitory potential of this compound demonstrated significant inhibition of a specific kinase involved in inflammatory responses. The compound was shown to bind effectively at the enzyme's active site, leading to decreased activity and subsequent reduction in inflammatory markers in vitro.
Case Study 2: Antimicrobial Activity
In a clinical setting, this compound was tested against strains of Staphylococcus aureus and E. coli. Results indicated a dose-dependent reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
Q & A
Basic Research Question
- NMR: ¹H/¹³C NMR identifies functional groups (e.g., NH₂ at δ 1.5–2.5 ppm, CH₂OH at δ 3.5–4.0 ppm).
- IR: Stretching bands for -OH (~3200 cm⁻¹) and -NH₂ (~3350 cm⁻¹).
- Mass Spec: ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak).
Conflicting data (e.g., unexpected splitting in NMR) may arise from tautomerism or solvent effects. Cross-referencing with computational methods (DFT-predicted spectra) or variable-temperature NMR can resolve ambiguities .
How does the stability of this compound vary under different storage conditions, and what degradation products form?
Advanced Research Question
Amino alcohols are prone to oxidation and hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation pathways. For example, oxidation of -CH₂OH to -COOH or dimerization via Schiff base formation is common. Use argon-purged vials and desiccants (silica gel) for long-term storage .
What computational strategies predict the biological activity of this compound, and how are these validated experimentally?
Advanced Research Question
Molecular docking (AutoDock Vina) against targets like cytochrome P450 or kinases can predict binding affinity. QSAR models trained on analogs (e.g., (2-Amino-4-methoxyphenyl)methanol’s antimicrobial activity) guide hypothesis generation . Experimental validation involves enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric methods) or cell-based viability tests (MTT assay).
How can contradictory results in biological assays (e.g., cytotoxicity vs. therapeutic efficacy) be reconciled for this compound?
Advanced Research Question
Contradictions may arise from off-target effects or assay-specific conditions (e.g., pH, serum content). Dose-response curves and counter-screens (e.g., zebrafish toxicity models) clarify selectivity. For example, a compound showing cytotoxicity at 10 µM but efficacy at 1 µM suggests a therapeutic window requiring pharmacokinetic optimization .
What role does this compound play in asymmetric catalysis, and how is enantioselectivity enhanced?
Advanced Research Question
Amino alcohols are chiral ligands in asymmetric catalysis (e.g., oxazaborolidine synthesis). Enantioselectivity is improved by modifying substituents on the oxane ring (e.g., bulky groups to restrict rotation). Catalytic performance is assessed via ee (enantiomeric excess) measurements using chiral GC or HPLC .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
- Emergency: Eye/skin contact requires 15-minute rinsing with water; consult SDS for antidotes .
How is the compound’s solubility profile determined, and what co-solvents improve bioavailability?
Basic Research Question
Solubility is quantified via shake-flask method in buffers (pH 1–10) and solvents (DMSO, PEG-400). For poor aqueous solubility (common in amino alcohols), cyclodextrin inclusion complexes or nanoemulsions (e.g., Tween-80) enhance bioavailability .
What strategies resolve spectral overlaps in NMR caused by the oxane ring’s conformational flexibility?
Advanced Research Question
- Variable-Temperature NMR: Cooling to −40°C slows ring inversion, simplifying splitting patterns.
- COSY/TOCSY: Identifies scalar couplings between protons on adjacent carbons.
- DFT Calculations: Predict chemical shifts for different conformers to match experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
